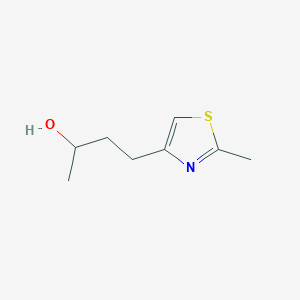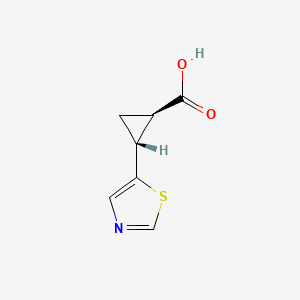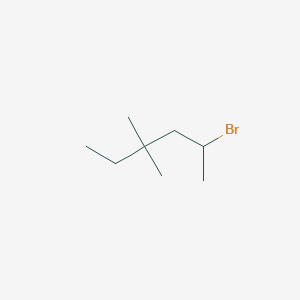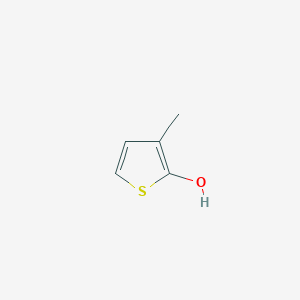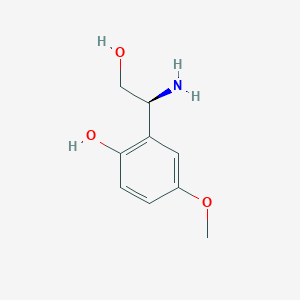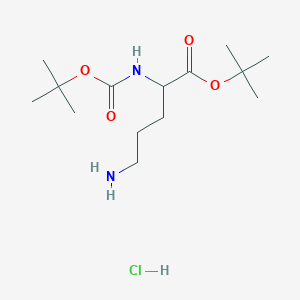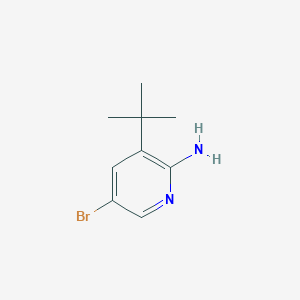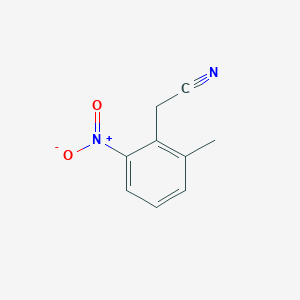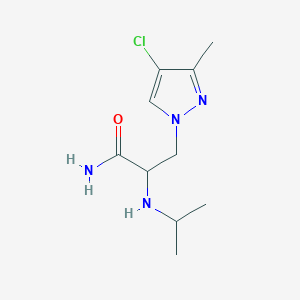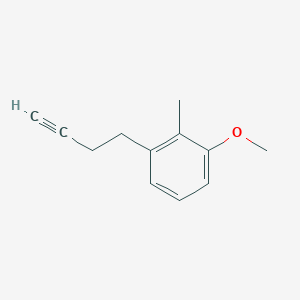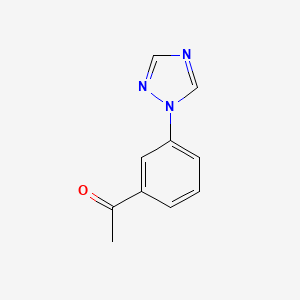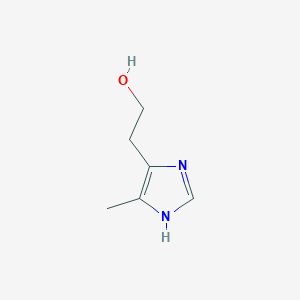
4-methyl-1H-Imidazole-5-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1H-Imidazole-5-ethanol is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3. This particular compound features a methyl group at position 4 and an ethanol group at position 5, making it a unique derivative of imidazole.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-Imidazole-5-ethanol can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles . Another method involves the use of sodium ethylate and oxalic acid diethyl ester under controlled conditions to produce the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, reduction, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-1H-Imidazole-5-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The ethanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce various substituted imidazoles.
Aplicaciones Científicas De Investigación
4-Methyl-1H-Imidazole-5-ethanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methyl-1H-Imidazole-5-ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Methylimidazole: A closely related compound with similar chemical properties.
5-Methylimidazole: Another derivative with a methyl group at a different position.
1-Methylimidazole: Differing by the position of the methyl group, leading to distinct reactivity.
Uniqueness: 4-Methyl-1H-Imidazole-5-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and an ethanol group makes it versatile for various applications, distinguishing it from other imidazole derivatives.
Propiedades
Número CAS |
54732-98-8 |
|---|---|
Fórmula molecular |
C6H10N2O |
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
2-(5-methyl-1H-imidazol-4-yl)ethanol |
InChI |
InChI=1S/C6H10N2O/c1-5-6(2-3-9)8-4-7-5/h4,9H,2-3H2,1H3,(H,7,8) |
Clave InChI |
ASCUVHKNQDPJNA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


